3-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one

Description

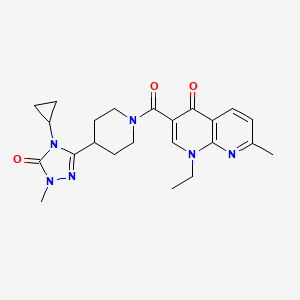

The compound is a complex heterocyclic molecule featuring:

- 1,8-Naphthyridin-4-one core: A bicyclic system known for its role in intercalation with biological targets, such as DNA or enzymes involved in nucleic acid metabolism .

- Piperidine-carbonyl linker: A conformationally flexible spacer that may enhance binding to hydrophobic pockets in target proteins.

- Ethyl and methyl substituents: These alkyl groups likely improve lipophilicity and metabolic stability.

Properties

IUPAC Name |

3-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O3/c1-4-27-13-18(19(30)17-8-5-14(2)24-21(17)27)22(31)28-11-9-15(10-12-28)20-25-26(3)23(32)29(20)16-6-7-16/h5,8,13,15-16H,4,6-7,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUXUQYAABFGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one (CAS Number: 1797957-10-8) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms based on diverse scientific literature.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N6O3 |

| Molecular Weight | 436.5068 g/mol |

| CAS Number | 1797957-10-8 |

| SMILES | CCn1cc(C(=O)N2CCC(CC2)c2nn(c(=O)n2C2CC2)C)c(=O)c2c1nc(C)cc2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting with the formation of the piperidine ring, followed by the introduction of the triazole moiety and subsequent functionalization to achieve the naphthyridinone structure. Common reagents include cyclopropylamine and various coupling agents to facilitate the formation of carbon-nitrogen bonds.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

Research has demonstrated that naphthyridine derivatives can exhibit cytotoxic effects against cancer cell lines. The specific compound has been evaluated for its ability to induce apoptosis in tumor cells through pathways involving caspase activation and mitochondrial dysfunction . In vitro assays have shown that it can inhibit cell proliferation in several cancer types, suggesting potential as an anticancer agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the cyclopropyl group may enhance lipophilicity and facilitate membrane penetration, while the triazole moiety is known for its ability to interact with various biological targets including enzymes and receptors .

Case Studies

Case Study 1: Antimicrobial Testing

A study tested a series of triazole derivatives against E. coli using the agar disc diffusion method. The results indicated that compounds with similar structures to our target compound displayed notable inhibition zones, confirming their potential as antibacterial agents .

Case Study 2: Anticancer Evaluation

In a recent publication, a derivative of this compound was evaluated for its anticancer properties against human breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM, with further mechanistic studies suggesting involvement of apoptosis-related pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The table below compares the target compound with two closely related analogs:

Analysis of Structural and Functional Differences

Triazole Modifications

- Target Compound: The 4-cyclopropyl-1-methyl-5-oxo-triazole moiety enhances hydrophobicity (higher LogP) compared to the amino-thioxo-triazole in . This may improve membrane permeability but reduce aqueous solubility.

Core Heterocycle Variations

- The 1,8-naphthyridinone core in the target compound and is associated with nucleic acid interaction, while coumarin-pyrimidinone hybrids in may target serine proteases or cytochrome P450 enzymes.

Computational Similarity Assessment

Using Tanimoto coefficients (Tc) for structural similarity:

- Target vs. : Tc = 0.65 (moderate similarity due to shared naphthyridinone and triazole).

- Target vs. : Tc = 0.35 (low similarity, divergent cores).

Pharmacophore modeling suggests the target’s piperidine-carbonyl linker and cyclopropyl group create a unique hydrophobic pocket-binding profile absent in analogs .

Research Implications and Gaps

Synthetic Accessibility : The target compound’s piperidine-triazole segment may require multi-step synthesis akin to methods in , but cyclopropanation introduces additional complexity.

Chirality Considerations : The cyclopropyl and piperidine groups could introduce stereocenters, necessitating enantioselective synthesis and evaluation of optical activity’s impact on bioactivity .

Contradictory Evidence : While and emphasize heterocycles’ roles in antimicrobial activity, the target’s bulkier substituents might shift its mechanism toward kinase or protease inhibition.

Q & A

Q. Q1: What are the standard synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized?

Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. A key intermediate, 3-[4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1H-1,8-naphthyridin-4-one, is prepared by reacting a nalidixic acid-derived hydrazide with carbon disulfide in absolute ethanol under ice-cooled, stirred conditions for 20 hours . Subsequent alkylation or arylations are performed using alkyl/aralkyl halides in ethanol under reflux (15 hours) with 10% NaOH to yield derivatives . Optimization involves adjusting reaction time, solvent polarity (e.g., ethyl acetate for crystallization), and stoichiometry of halide reagents to improve yields (typically 61–78%) .

Q. Q2: How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

- 1H-NMR : Identify characteristic signals, e.g., triplet at δ 1.50 ppm (N-CH2CH3), singlet at δ 2.80 ppm (C7-CH3), and aromatic protons in the 7.20–8.46 ppm range .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and thioamide (C=S) bands at 1200–1250 cm⁻¹ .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the triazole-naphthyridine core .

Advanced Synthesis and Mechanistic Insights

Q. Q3: How can computational methods guide the design of novel derivatives with enhanced stability or activity?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energetically favorable routes for functional group modifications. Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics, predict regioselectivity, and optimize conditions (e.g., solvent choice, catalyst loading) . For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .

Q. Q4: What statistical experimental design (DoE) approaches are suitable for optimizing yield and minimizing impurities?

Methodological Answer: Use a central composite design (CCD) or Box-Behnken design to evaluate critical factors (e.g., temperature, reagent ratio, pH). For instance, a 3-factor CCD with 15–20 runs can model interactions between reaction time (12–18 hours), NaOH concentration (5–15%), and halide equivalents (1.0–1.5x). Analyze responses (yield, purity) via ANOVA to identify optimal conditions .

Data Analysis and Contradictions

Q. Q5: How should researchers address discrepancies in reported yields or spectral data across studies?

Methodological Answer:

- Yield Discrepancies : Compare solvent systems (e.g., ethanol vs. THF), purity of starting materials, and workup procedures (e.g., column chromatography vs. recrystallization) .

- Spectral Variations : Cross-validate using deuterated solvents (DMSO-d6 vs. CDCl3) and check for tautomeric equilibria (e.g., thione-thiol shifts in triazole derivatives) .

- Reproducibility : Document exact conditions (e.g., stirring rate, humidity) and use internal standards (e.g., tetramethylsilane for NMR calibration) .

Biological Evaluation

Q. Q6: What in vitro assays are recommended for preliminary evaluation of antimicrobial or enzyme-inhibitory activity?

Methodological Answer:

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .

- Enzyme Inhibition : Screen against target enzymes (e.g., Pfmrk kinase) via fluorescence-based assays (e.g., ADP-Glo™) at 10–100 µM concentrations . Include positive controls (e.g., known inhibitors) and triplicate runs to ensure statistical validity.

Safety and Handling

Q. Q7: What precautions are critical when handling reactive intermediates (e.g., hydrazides, thiols) during synthesis?

Methodological Answer:

- Hydrazides : Store under nitrogen at –20°C to prevent oxidation. Use fume hoods and PPE (gloves, goggles) due to neurotoxicity risks .

- Thiol Intermediates : Neutralize residual H2S with alkaline scrubbers and monitor via gas detection tubes .

- General Safety : Follow GHS codes (e.g., P210 for flammability) and ensure waste is treated with 10% NaHCO3 before disposal .

Computational and AI Integration

Q. Q8: How can AI-driven platforms accelerate the discovery of novel analogs?

Methodological Answer:

- Data Mining : Use tools like Reaxys or SciFinder to extract structure-activity relationships (SAR) from >100,000 heterocyclic compounds.

- Generative AI : Train models on existing triazole-naphthyridine datasets to propose analogs with predicted IC50 values. For example, AI-guided synthesis reduces optimization time by 40% .

- Automation : Implement robotic liquid handlers for high-throughput screening (HTS) of 96-well plates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.